![molecular formula C13H16N4 B14207272 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- CAS No. 918313-55-0](/img/structure/B14207272.png)
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, which includes a phenyl group and a pyrrolidinylmethyl substituent. 1,2,3-Triazoles are known for their stability and versatility in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This reaction is highly regioselective and efficient, producing the desired triazole in high yields . The reaction conditions generally include the use of copper(I) iodide as a catalyst, with solvents such as dimethyl sulfoxide (DMSO) or water, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of 1,2,3-triazoles often employs continuous flow conditions to enhance efficiency and scalability. Copper-on-charcoal is used as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted triazoles with good functional group tolerance . This method is advantageous for large-scale production due to its robustness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using hydride donors like sodium borohydride.
Substitution: The phenyl and pyrrolidinylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, thereby inhibiting their activity . This compound can also act as a ligand, binding to metal ions and modulating their biological activity .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole: The parent compound, lacking the phenyl and pyrrolidinylmethyl substituents.
1H-1,2,4-Triazole: An isomer with different nitrogen atom arrangement.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the pyrrolidinylmethyl group.
Uniqueness: 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl group enhances its aromaticity and stability, while the pyrrolidinylmethyl group increases its solubility and bioavailability .
Eigenschaften
CAS-Nummer |
918313-55-0 |
|---|---|
Molekularformel |
C13H16N4 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
5-phenyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
InChI |
InChI=1S/C13H16N4/c1-2-5-11(6-3-1)13-9-15-16-17(13)10-12-7-4-8-14-12/h1-3,5-6,9,12,14H,4,7-8,10H2/t12-/m0/s1 |
InChI-Schlüssel |
BIEQHSYKFXSLMH-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@H](NC1)CN2C(=CN=N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(NC1)CN2C(=CN=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


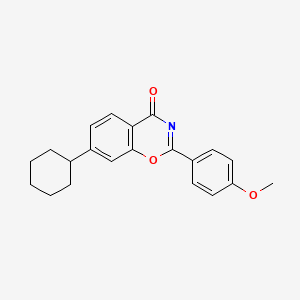
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
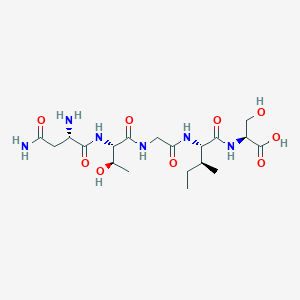
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)
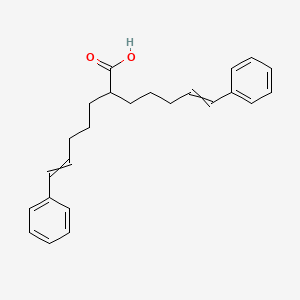
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
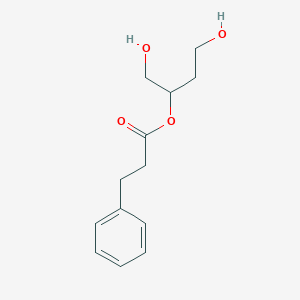
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)

![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
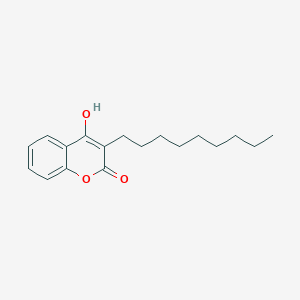
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)
